Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-
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Description
“N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide” is a chemical compound with the molecular formula C12H13N3O2 . It has been studied in the context of photophysical properties of iridium complexes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones were synthesized using substituted aldehydes with analogues of hydrazine hydrates . Another study reported the synthesis of N- and S-alkyl derivatives from 5-phenyl-1,3,4-oxadiazole-2-thiones and alkyl halides .Molecular Structure Analysis
The molecular structure of “N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide” has been elucidated by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS . The aromaticity of the 1,3,4-oxadiazole ring was estimated based on XRD and DFT data .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide” are not fully detailed in the retrieved sources. The compound has a molecular weight of 231.25100 .Future Directions
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole moiety have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives can interact with their targets through various mechanisms, including inhibitory activity . The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the nature of the target.
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,3,4-oxadiazole derivatives , it’s plausible that this compound could influence multiple pathways, with downstream effects varying based on the specific pathway and target involved.
Result of Action
Compounds containing the 1,3,4-oxadiazole moiety have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it’s plausible that this compound could have similar effects, depending on its specific targets and mode of action.
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-6-10(16)13-12-15-14-11(17-12)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKGJDRCDVRGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408950 |
Source
|
Record name | Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105942-34-5 |
Source
|
Record name | Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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